molecular formula C9H10F2N2O2 B11777609 Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate

Cat. No.: B11777609
M. Wt: 216.18 g/mol
InChI Key: GNNYAHNKKJNHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate typically involves the difluoromethylation of pyrimidine derivatives. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The reaction involves N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its simplicity and the availability of reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods that can transfer difluoromethyl groups to pyrimidine derivatives in both stoichiometric and catalytic modes . The use of novel non-ozone depleting difluorocarbene reagents has also streamlined the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can improve its binding affinity to biological targets . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate can be compared with other difluoromethylated pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10F2N2O2

Molecular Weight

216.18 g/mol

IUPAC Name

ethyl 4-(difluoromethyl)-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C9H10F2N2O2/c1-3-15-9(14)6-4-12-5(2)13-7(6)8(10)11/h4,8H,3H2,1-2H3

InChI Key

GNNYAHNKKJNHIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)F)C

Origin of Product

United States

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